5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride
Description
5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride is an organic compound that features a tert-butoxy group, a methyl group, and a sulfonyl chloride group attached to a pentane backbone
Properties
Molecular Formula |
C10H21ClO3S |
|---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
3-methyl-5-[(2-methylpropan-2-yl)oxy]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-9(6-8-15(11,12)13)5-7-14-10(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
RTNIHBJBVLBZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(C)(C)C)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride typically involves the reaction of 5-(tert-butoxy)-3-methylpentane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{5-(tert-butoxy)-3-methylpentane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, or sulfonothioates, depending on the nucleophile used.
Oxidation: The major product is tert-butyl hydroperoxide.
Reduction: The major product is the corresponding sulfonyl hydride.
Scientific Research Applications
5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The tert-butoxy group can also participate in reactions, such as oxidation to form tert-butyl hydroperoxide. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(Tert-butoxy)-3-methylpentane-1-sulfonic acid: The precursor to the sulfonyl chloride derivative.
5-(Tert-butoxy)-3-methylpentane-1-sulfonamide: Formed by the reaction of the sulfonyl chloride with an amine.
5-(Tert-butoxy)-3-methylpentane-1-sulfonate ester: Formed by the reaction of the sulfonyl chloride with an alcohol.
Uniqueness
5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride is unique due to the presence of both a tert-butoxy group and a sulfonyl chloride group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and other scientific research applications.
Biological Activity
5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group. Its molecular formula is C₉H₁₉ClO₂S, and it has a molecular weight of approximately 224.77 g/mol. This compound is characterized by its high reactivity, primarily due to the electrophilic nature of the sulfonyl chloride group, which makes it suitable for various chemical transformations, particularly in organic synthesis.
The synthesis of this compound typically involves the reaction of 5-(Tert-butoxy)-3-methylpentane-1-sulfonic acid with thionyl chloride (SOCl₂) under anhydrous conditions to prevent hydrolysis. The general reaction scheme can be summarized as follows:
where R represents the tert-butoxy group.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Sulfonyl chlorides are known to interact with various biomolecules, potentially influencing enzymatic activity or serving as intermediates in drug synthesis. The compound's ability to modify proteins and peptides suggests potential applications in bioconjugation and drug development.
Applications in Drug Development
Due to its reactive nature, this compound can be utilized in:
- Bioconjugation : The modification of proteins and peptides for therapeutic applications.
- Synthesis of pharmaceuticals : Serving as an intermediate in the synthesis of biologically active compounds.
Comparative Analysis with Similar Compounds
A comparison of this compound with other sulfonyl chlorides highlights its unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methanesulfonyl chloride | Simple sulfonyl chloride with one carbon chain | Less sterically hindered, more reactive |
| Tosyl chloride (p-Toluenesulfonyl chloride) | Contains a benzene ring | More aromatic, less flexible due to sterics |
| Trifluoromethanesulfonyl chloride | Contains trifluoromethyl group | Strong electron-withdrawing properties, enhancing reactivity |
| This compound | Contains tert-butoxy substituent | Distinct reactivity and solubility characteristics |
Case Studies and Research Findings
Research has demonstrated that sulfonyl chlorides can act as effective electrophiles in nucleophilic substitution reactions. For instance, studies on related compounds show their ability to facilitate the formation of covalent bonds with amino acids or other nucleophilic sites on proteins. This property is essential for developing targeted therapies that require specific modifications to biomolecules.
Example Study: Protein Modification
In a study examining the interaction between sulfonyl chlorides and proteins, it was found that these compounds could selectively modify cysteine residues in proteins, leading to enhanced stability and activity of therapeutic proteins. This finding supports the potential use of this compound in bioconjugation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
